2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a cyanoethylthio group, a furan ring, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the furan ring and the trifluoromethyl group through electrophilic aromatic substitution reactions. The cyanoethylthio group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano groups may produce primary amines.
Scientific Research Applications
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery programs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanoethylthio group and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)nicotinonitrile: Lacks the trifluoromethyl group.
2-((2-Cyanoethyl)thio)-4-(trifluoromethyl)nicotinonitrile: Lacks the furan ring.
6-(Furan-2-yl)-4-(trifluoromethyl)nicotinonitrile: Lacks the cyanoethylthio group.
Uniqueness
The presence of all three functional groups (cyanoethylthio, furan, and trifluoromethyl) in 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile makes it unique. This combination of groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-cyanoethylsulfanyl)-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)10-7-11(12-3-1-5-21-12)20-13(9(10)8-19)22-6-2-4-18/h1,3,5,7H,2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQTJRBABFQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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